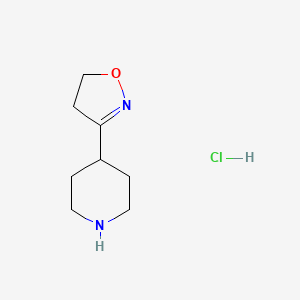

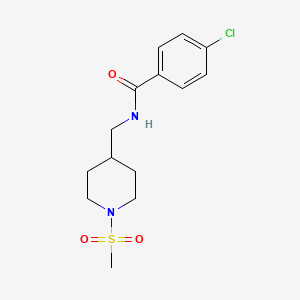

4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Optically transparent single crystals of this compound hydrate were synthesized successfully by slow evaporation method using ethyl methyl ketone as solvent . The crystal was grown within a period of 10 to 15 days . Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound was confirmed by UV-Vis, NMR, FT-IR spectral analysis . The crystal is crystallized in monoclinic system with space group P21/n . The cell dimensions were obtained by single crystal X-ray diffraction (XRD) study .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include protodeboronation of pinacol boronic esters . This reaction is not well developed and utilizes a radical approach .Scientific Research Applications

Design and Synthesis for Serotonergic Activity

- Serotonin 4 Receptor Agonist Development : A study by Sonda et al. (2003) explored the synthesis of benzamide derivatives, including structures related to 4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, as potent serotonin 4 (5-HT4) receptor agonists. These compounds were tested for their ability to contract the isolated guinea-pig ascending colon, highlighting their potential application in enhancing gastrointestinal motility. The modifications to improve oral bioavailability were specifically noted, suggesting a focused approach on increasing intestinal absorption rates for potential therapeutic uses (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Antidepressant and Anti-dementia Agents

- Anti-acetylcholinesterase Activity : Research by Sugimoto et al. (1990) involved synthesizing a series of piperidine derivatives to evaluate their anti-acetylcholinesterase (AChE) activity. The introduction of various groups to the benzamide nucleus significantly influenced the compounds' potency as AChE inhibitors, suggesting a path for developing novel antidementia agents. This highlights the broader pharmacological implications of structurally related compounds in neurodegenerative disease treatment (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Hedgehog Pathway Inhibition

- Cancer Therapy : A study on GDC-0449 (vismodegib), a compound with a similar molecular structure, investigated its metabolic fate and disposition in rats and dogs. The research aimed at understanding the inhibitor's role in blocking the Hedgehog signaling pathway, crucial for treating basal cell carcinoma. The study detailed the compound's absorption, distribution, metabolism, and excretion, providing a framework for developing cancer therapeutics (Yue, Chen, Mulder, Deese, Takahashi, Rudewicz, Reynolds, Solon, Hop, Wong, & Khojasteh, 2011).

Antimicrobial Agents

- Antimicrobial Activity Against Tomato Pathogens : The antimicrobial potential of piperidine derivatives was explored by Vinaya et al. (2009), who synthesized and evaluated various 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives. These compounds showed significant potency against bacterial and fungal pathogens affecting tomato plants, indicating their applicability in agricultural biotechnology and plant protection (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009).

properties

IUPAC Name |

4-chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S/c1-21(19,20)17-8-6-11(7-9-17)10-16-14(18)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKMZMRRSGJAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate](/img/structure/B2429759.png)

![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2429760.png)

![5,6-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2429762.png)

![4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2429763.png)

![2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2429764.png)

![N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2429765.png)

![2-Methylsulfanyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2429766.png)

![N-(2,5-difluorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2429768.png)

![7-(4-Fluorophenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2429769.png)